2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

説明

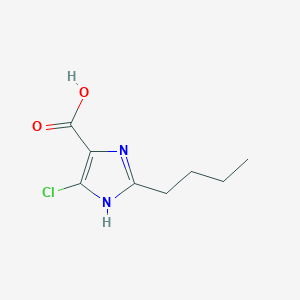

2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS: 149968-28-5) is a substituted imidazole derivative with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol . It is structurally characterized by a chloro substituent at position 4, a butyl chain at position 2, and a carboxylic acid group at position 5 of the imidazole ring. This compound is primarily recognized as Allisartan Isoproxil Impurity 1, a critical quality control marker in the synthesis of antihypertensive drugs like losartan derivatives . Its synthesis involves multi-step reactions, including oxime formation and esterification, with reported yields of up to 75% under optimized conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with glyoxal and ammonium chloride to form the imidazole ring, followed by chlorination and carboxylation steps .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .

化学反応の分析

Types of Reactions: 2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted imidazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the imidazole ring.

Reduction Products: Reduced forms of the imidazole compound.

科学的研究の応用

Hypertension Treatment

One of the primary applications of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is in the development of medications aimed at treating hypertension. It has been identified as a key ingredient in formulations that target organ damage caused by high blood pressure. Specifically, it is used to alleviate conditions such as left ventricular hypertrophy, renal dysfunction, and other complications associated with sustained hypertension .

Mechanism of Action

The compound functions as an angiotensin II receptor antagonist, which helps in reducing blood pressure and preventing damage to vital organs such as the heart, brain, and kidneys. Clinical studies have indicated that its efficacy is comparable to other antihypertensive agents, with a favorable safety profile .

Case Studies

Several studies have documented the effectiveness of this compound in clinical settings:

- Study on Left Ventricular Hypertrophy : A clinical trial demonstrated that patients treated with formulations containing this compound showed significant reductions in left ventricular mass index compared to placebo groups. This suggests its potential for reversing cardiac remodeling associated with chronic hypertension .

- Renal Function Improvement : Another study focused on patients with hypertensive nephropathy found that administration of this compound improved renal function markers significantly over a 12-week period, indicating its protective effects against renal damage .

Data Summary Table

作用機序

The mechanism of action of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and the biological system involved .

類似化合物との比較

The structural and functional versatility of imidazole derivatives allows for extensive modifications, leading to diverse pharmacological and physicochemical properties. Below is a detailed comparison of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Substituent Effects on Reactivity: The chloro group in the target compound provides moderate electron-withdrawing effects, stabilizing the imidazole ring . Bromobenzyl substitution (e.g., N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic Acid) introduces steric bulk and lipophilicity, which may improve membrane permeability but complicate synthesis .

Functional Group Impact :

- Carboxylic acid groups (as in the target compound) enhance water solubility via ionization at physiological pH, crucial for renal excretion . Replacing COOH with aldehyde (e.g., 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde) reduces polarity and increases reactivity toward nucleophiles, limiting pharmaceutical utility .

Core Structure Modifications: Transition from imidazole to benzimidazole (e.g., 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid) expands the aromatic system, improving π-π stacking interactions with biological targets but increasing molecular weight and synthetic complexity .

Alkyl Chain Variations :

- Butyl chains (target compound) offer optimal lipophilicity for membrane penetration, whereas propyl analogs (e.g., 5-bromo-2-propyl-1H-imidazole-4-carboxylic acid) may reduce logP values, altering pharmacokinetic profiles .

生物活性

2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS No. 149968-28-5) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with data tables summarizing key studies.

Chemical Structure and Properties

Chemical Formula: CHClNO

Molecular Weight: 202.64 g/mol

IUPAC Name: this compound

Purity: 95% (commercially available)

The compound features a butyl group and a chlorine atom on the imidazole ring, contributing to its distinct chemical and biological properties .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves binding to specific enzymes or receptors, thereby disrupting metabolic pathways essential for microbial survival .

Angiotensin-Converting Enzyme (ACE) Inhibition

A significant study evaluated the ACE inhibitory activity of derivatives synthesized from this compound. Among the synthesized derivatives, several exhibited potent ACE inhibitory effects with IC values ranging from 2.24 μM to 3.60 μM, indicating strong potential for cardiovascular applications .

| Compound | IC (μM) | Activity |

|---|---|---|

| 4i | 3.60 | ACE Inhibitor |

| 4l | 2.24 | ACE Inhibitor |

| 4q | 2.68 | ACE Inhibitor |

Antiviral Activity

Further studies have explored the antiviral potential of related compounds, particularly against HIV-1 integrase inhibitors. Some derivatives demonstrated over 50% inhibition of the IN-LEDGF/p75 interaction, suggesting a pathway for developing antiviral agents . The presence of specific substituents on the imidazole ring was correlated with enhanced inhibitory activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors:

- Enzyme Inhibition: The compound can inhibit enzymes involved in critical biochemical pathways, such as ACE.

- Receptor Modulation: It may alter receptor functions, impacting signaling pathways relevant to various diseases.

Study on ACE Inhibitors

In a comprehensive study published in PubMed, researchers synthesized a series of novel derivatives based on this compound and assessed their ACE inhibitory activities. The results indicated that modifications on the imidazole ring significantly influenced the potency of these compounds .

Antiviral Screening

A recent investigation into antiviral compounds derived from imidazole structures revealed that certain derivatives could disrupt HIV replication by inhibiting integrase interactions, showcasing the versatility and therapeutic potential of imidazole-based compounds like this compound .

Q & A

Q. Basic: What synthetic routes are commonly used to prepare 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from imidazole derivatives. For example:

Condensation and Functionalization : Alkylation of imidazole precursors with butyl groups, followed by chlorination at the 4-position using reagents like SOCl₂ or PCl₃.

Carboxylic Acid Formation : Oxidation of aldehyde intermediates (e.g., 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde) using oxidizing agents such as KMnO₄ or CrO₃ under controlled pH conditions .

Purification : Column chromatography or recrystallization to isolate the final product.

Key Impurities Identified :

| Impurity | Structure | Source | Mitigation |

|---|---|---|---|

| Dechlorinated analog | 2-Butyl-1H-imidazole-5-carboxylic acid | Incomplete chlorination | Excess PCl₃, inert atmosphere |

| Aldehyde intermediate | 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | Partial oxidation | Strict stoichiometric control of KMnO₄ |

Q. Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.

Q. Advanced: How is this compound utilized in angiotensin II antagonist development?

Methodological Answer:

The compound serves as a precursor for losartan analogs :

Functionalization : Coupling with biphenyltetrazole moieties via Suzuki-Miyaura cross-coupling .

Biological Testing :

- In vitro : Competitive binding assays using angiotensin II receptor-expressing cell lines.

- In vivo : Pharmacokinetic studies in hypertensive rat models to assess bioavailability and metabolite profiling (e.g., ω-1-hydroxy metabolites) .

Key Finding : Derivatives with 2-butyl-4-chloro substitution show enhanced receptor affinity compared to non-halogenated analogs .

特性

IUPAC Name |

2-butyl-5-chloro-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETCESOEGZHHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472680 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149968-28-5 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。